2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-6-fluoroaniline, which is then reacted with acetic anhydride to form 2-chloro-6-fluoroacetanilide. This intermediate is further reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 2-chloro-6-fluorocinnamic acid
- 5-chloro-6-fluoropyridin-2-yl)methanamine
Uniqueness
Compared to these similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of a thiadiazole ring and a substituted phenyl group.
Properties
Molecular Formula |
C13H13ClFN3OS |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7(2)12-17-18-13(20-12)16-11(19)6-8-9(14)4-3-5-10(8)15/h3-5,7H,6H2,1-2H3,(H,16,18,19) |
InChI Key |
GQXCRQMPKDNXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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